An In-depth Technical Guide to the Chemical Properties of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde
An In-depth Technical Guide to the Chemical Properties of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde, a member of the 5-nitrofuran class of compounds, is a molecule of significant interest in medicinal chemistry and organic synthesis. Its unique chemical structure, featuring a nitro-substituted furan ring conjugated to an acrylaldehyde moiety, imparts a range of chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde, with a focus on its potential applications in drug development.
Chemical and Physical Properties
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is a solid at room temperature, with its physical and chemical properties largely dictated by the interplay of the electron-withdrawing nitro group and the reactive acrylaldehyde functional group.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅NO₄ | [1] |
| Molecular Weight | 167.12 g/mol | [1] |
| IUPAC Name | (2E)-3-(5-nitrofuran-2-yl)prop-2-enal | [1] |
| CAS Number | 52661-56-0, 1874-22-2 | [1] |
| Appearance | Light brown to dark yellow solid | |
| Melting Point | 117 °C | |
| Boiling Point | 310.7 ± 32.0 °C at 760 mmHg (predicted) | [] |
| Density | 1.4 ± 0.1 g/cm³ (predicted) | [] |
| Solubility | Slightly soluble in Chloroform and DMSO | [] |
| InChI | InChI=1S/C7H5NO4/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-5H/b2-1+ | [1] |
| SMILES | O=C/C=C/c1ccc(o1)--INVALID-LINK--[O-] | [1] |
Spectroscopic Data
While a publicly available, comprehensive set of spectra for (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is not readily found in the literature, vendors of this compound typically provide characterization data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Based on the chemical structure and data for similar compounds, the following characteristic spectral features can be anticipated:
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¹H NMR: Protons of the acrylaldehyde moiety are expected to appear as doublets or doublets of doublets in the olefinic region, with coupling constants indicative of the trans configuration. The furan ring protons will also be present in the aromatic region.
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¹³C NMR: Resonances for the carbonyl carbon, olefinic carbons, and the carbons of the furan ring are expected. The carbon bearing the nitro group will be significantly downfield.
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IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the aldehyde, the C=C stretch of the alkene, and the asymmetric and symmetric stretches of the nitro group are expected.
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Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed.
Chemical Reactivity and Synthesis
The reactivity of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is characterized by the functionalities present in the molecule. The aldehyde group can undergo nucleophilic addition and condensation reactions, while the nitro-substituted furan ring can participate in various transformations.[1]
Synthesis
A common and effective method for the synthesis of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. In this case, 5-nitrofuran-2-carbaldehyde is reacted with acetaldehyde.
Caption: Synthetic workflow for (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
The following is a generalized experimental protocol for the synthesis of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde, based on standard Claisen-Schmidt condensation procedures.
Materials:
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5-nitrofuran-2-carbaldehyde
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Acetaldehyde
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Ethanol
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Water
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Ice
Procedure:
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Preparation of Reactant Solution: In a round-bottom flask, dissolve 5-nitrofuran-2-carbaldehyde in ethanol.
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Preparation of Base Solution: In a separate beaker, prepare an aqueous solution of sodium hydroxide or potassium hydroxide.
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Reaction Initiation: Cool the flask containing the 5-nitrofuran-2-carbaldehyde solution in an ice bath. Slowly add the acetaldehyde to this solution with stirring.
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Addition of Base: While maintaining the cold temperature and continuous stirring, add the base solution dropwise to the reaction mixture. The formation of a precipitate may be observed.
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Reaction Progression: Allow the reaction to stir in the ice bath for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. If a precipitate has formed, it can be collected by vacuum filtration. If the product is soluble, the aqueous solution can be neutralized with a dilute acid to precipitate the product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde.
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Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Biological Activity and Mechanism of Action
The 5-nitrofuran scaffold is a well-established pharmacophore, and compounds containing this moiety are known to exhibit a broad spectrum of antimicrobial and potential anticancer activities.
Antimicrobial Activity
5-Nitrofuran derivatives are prodrugs that require reductive activation by bacterial nitroreductases to exert their antimicrobial effects. This activation process is a key element of their mechanism of action.
Caption: Mechanism of action of 5-nitrofuran compounds.
Anticancer and Other Biological Activities
Derivatives of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde have been investigated for their potential as anticancer agents. Specifically, they have been used as starting materials for the synthesis of hydrazone and diacylhydrazine derivatives that act as inhibitors of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. Inhibition of ERAD can lead to the accumulation of unfolded proteins and induce apoptosis in cancer cells. Furthermore, a study evaluating the genotoxicity of "5-nitro-2-furanacrolein" found the compound to be genotoxic in human lymphoblastoid TK6 cells, as determined by the comet assay.[3] This finding suggests that the compound can induce DNA damage, a mechanism that is relevant to its potential antimicrobial and anticancer activities.
Applications in Drug Discovery and Organic Synthesis
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde serves as a versatile building block in organic synthesis for the creation of more complex molecules with potential therapeutic applications.[1] Its aldehyde functionality allows for the facile introduction of various substituents through reactions such as the Knoevenagel condensation, leading to the generation of diverse chemical libraries for biological screening. The demonstrated broad-spectrum activity of the 5-nitrofuran class against bacteria and the emerging evidence of its potential in cancer therapy make (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde and its derivatives promising candidates for further investigation in drug discovery programs.
Safety and Handling
Due to the presence of the nitro group, (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is a chemically reactive and biologically relevant molecule. Its synthesis is readily achievable through established organic chemistry reactions, and its structure provides a valuable scaffold for the development of novel therapeutic agents. The well-characterized mechanism of action of the 5-nitrofuran class provides a strong foundation for the rational design of new derivatives with enhanced potency and selectivity. Further research into the specific biological activities and therapeutic potential of this compound and its analogs is warranted.
